Home > Products > Building Blocks P12296 > 5-Chloro-3H-imidazo[4,5-b]pyridine
5-Chloro-3H-imidazo[4,5-b]pyridine - 52090-89-8

5-Chloro-3H-imidazo[4,5-b]pyridine

Catalog Number: EVT-463392
CAS Number: 52090-89-8
Molecular Formula: C6H4ClN3
Molecular Weight: 153.57 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-Chloro-3H-imidazo[4,5-b]pyridine is a chemical compound with the CAS Number: 52090-89-8 . It has a molecular weight of 153.57 .

Synthesis Analysis

Imidazo[4,5-b]pyridines can be synthesized from readily obtainable derivatives of 2,3-diaminopyridine, which are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group. Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .

Molecular Structure Analysis

The IUPAC name for 5-Chloro-3H-imidazo[4,5-b]pyridine is 5-chloro-1H-imidazo[4,5-b]pyridine . The InChI code is 1S/C6H4ClN3/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,8,9,10) .

Chemical Reactions Analysis

Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions. They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Physical And Chemical Properties Analysis

5-Chloro-3H-imidazo[4,5-b]pyridine has a molecular weight of 153.57 .

7-Amino-6-chloro-3H-imidazo[4,5-b]pyridine

Compound Description: This compound serves as a scaffold in developing potent anaplastic lymphoma kinase (ALK) inhibitors. Research suggests that this scaffold, derived from the 5-chloro-2,4-diaminopyrimidine pharmacophore, maintains crucial binding elements, enhances lipophilic interactions, and guides side chains into favorable trajectories []. This scaffold's use has led to identifying lead inhibitors with significant activity in enzyme and cellular assays, alongside notable oral bioavailability [].

Relevance: The 7-Amino-6-chloro-3H-imidazo[4,5-b]pyridine scaffold is directly derived from the 5-chloro-2,4-diaminopyrimidine pharmacophore, sharing the core 5-chloro-imidazo[4,5-b]pyridine structure with the target compound, 5-Chloro-3H-imidazo[4,5-b]pyridine [].

2-(4-Bromophenyl)-3H-imidazo(4,5-b)pridine

Compound Description: This compound is a key intermediate in synthesizing various thiazolidinone and azetidinone derivatives []. It is derived from diaminopyrindine through a reaction with 4-bromobenzaldehyde [].

Relevance: While containing a bromine substituent instead of chlorine at the 5-position, this compound shares the core imidazo[4,5-b]pyridine structure with 5-Chloro-3H-imidazo[4,5-b]pyridine. Further reactions on this compound demonstrate the potential for modification and functionalization of the imidazo[4,5-b]pyridine scaffold [].

Phosphonylated triazolo[4,5-b]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-b]pyridin-2(3H)-one analogs

Compound Description: These compounds represent a series of acyclic phosphonate nucleotide analogs incorporating triazolo[4,5-b]pyridine (1-deaza-8-azapurine), imidazo[4,5-b]pyridine (1-deazapurine), and imidazo[4,5-b]pyridin-2(3H)-one (1-deazapurin-8-one) systems []. Synthesized from 2-chloro-3-nitropyridine and specific diethyl ɷ-aminoalkylphosphonates, followed by nitro group reduction and cyclization, these compounds were tested for antiviral activity against various DNA and RNA viruses []. While some compounds displayed minimal activity against cytomegalovirus and varicella-zoster virus, none were cytotoxic at the tested concentrations [].

Relevance: These analogs highlight modifications of the imidazo[4,5-b]pyridine core structure for antiviral drug development. Although not directly containing a chlorine substituent like 5-Chloro-3H-imidazo[4,5-b]pyridine, their shared core structure and exploration for biological activity make them relevant [].

6-Chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (27e)

Compound Description: This compound exhibits potent inhibitory effects on Aurora kinases, FLT3 kinase, and FLT3 mutants, including FLT3-ITD and FLT3(D835Y) []. It shows promising results in inhibiting the growth of FLT3-ITD-positive AML human tumor xenografts in vivo, particularly after oral administration [].

Relevance: This compound exemplifies the use of the imidazo[4,5-b]pyridine scaffold, specifically with a 6-chloro substitution, for developing kinase inhibitors. This structural similarity to 5-Chloro-3H-imidazo[4,5-b]pyridine highlights its potential as a starting point for designing compounds with biological activity [].

Overview

5-Chloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. Its chemical structure includes a chlorine atom at the 5-position of the imidazo[4,5-b]pyridine core, which enhances its reactivity and potential for further derivatization. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and applications in drug development, particularly in targeting various diseases such as cancer and infectious diseases .

Synthesis Analysis

Methods

The synthesis of 5-Chloro-3H-imidazo[4,5-b]pyridine typically involves the cyclization of derivatives of 2,3-diaminopyridine. One common synthetic route begins with the nucleophilic substitution of 2-chloro-3-nitropyridine. This is followed by the reduction of the nitro group to yield 2,3-diaminopyridine, which then undergoes cyclization in the presence of carboxylic acid derivatives like acetic anhydride to form the imidazo[4,5-b]pyridine ring system.

Technical Details

  • Starting Materials: 2-Chloro-3-nitropyridine, carboxylic acid derivatives.
  • Key Steps:
    • Nucleophilic substitution reaction.
    • Reduction of nitro group using reducing agents such as palladium on carbon or Raney nickel.
    • Cyclization reaction under acidic conditions.

The industrial production often employs continuous flow reactors to enhance yield and purity, optimizing reaction conditions for larger scale synthesis.

Molecular Structure Analysis

Structure

The molecular formula of 5-Chloro-3H-imidazo[4,5-b]pyridine is C_7H_6ClN_3. The compound features a fused bicyclic structure consisting of an imidazole ring and a pyridine ring.

Data

  • Molecular Weight: Approximately 169.59 g/mol.
  • Chemical Structure: The chlorine substituent at the 5-position significantly influences its electronic properties and reactivity.

The presence of nitrogen atoms in the heterocyclic rings contributes to its basicity and potential interactions with biological targets .

Chemical Reactions Analysis

Reactions

5-Chloro-3H-imidazo[4,5-b]pyridine is known to undergo various chemical reactions:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation and Reduction: The compound can be oxidized or reduced to yield different derivatives useful for further functionalization.

Technical Details

  • Common Reagents:
    • For nucleophilic substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
    • For oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
    • For reduction: Sodium borohydride or lithium aluminum hydride.

These reactions allow for the generation of various substituted imidazo[4,5-b]pyridine derivatives that can be explored for their biological activities .

Mechanism of Action

Process

5-Chloro-3H-imidazo[4,5-b]pyridine primarily targets IKK-epsilon and TBK1 kinases, which play crucial roles in activating nuclear factor kappa-light-chain-enhancer of activated B cells through phosphorylation processes. This activation can influence numerous cellular pathways essential for cancer cell function and immune responses.

Data

The interaction mechanism involves maintaining key binding elements within the target proteins and orienting side chains into favorable trajectories for effective binding. This specificity allows for potential therapeutic applications in oncology and inflammation management .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline compound.
  • Solubility: Soluble in polar organic solvents; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases or acids.
  • Reactivity: The presence of the chlorine atom enhances reactivity towards nucleophiles, making it suitable for further chemical modifications.

These properties are crucial for its application in drug design and material science .

Applications

Scientific Uses

5-Chloro-3H-imidazo[4,5-b]pyridine has a broad range of applications:

  • Medicinal Chemistry: Serves as a scaffold for developing inhibitors targeting various diseases, particularly cancer and inflammatory disorders.
  • Biological Studies: Utilized in research focused on enzyme inhibitors and receptor modulators.
  • Material Science: Its unique structure allows it to be explored in developing novel materials with specific electronic properties.

The compound's versatility makes it an important subject of study within pharmaceutical research and development initiatives aimed at discovering new therapeutic agents .

Introduction to 5-Chloro-3H-imidazo[4,5-b]pyridine in Medicinal Chemistry

The 5-Chloro-3H-imidazo[4,5-b]pyridine scaffold represents a structurally refined and pharmacologically significant heterocyclic system within modern drug discovery. Characterized by a fused bicyclic structure incorporating both pyridine and imidazole rings with a chlorine atom at the C5 position (CAS: 52090-89-8), this core embodies a versatile pharmacophore [8]. Its strategic importance stems from its mimicry of endogenous purines, tunable electronic properties conferred by the halogen substitution, and demonstrated capacity to interact with diverse biological targets across therapeutic areas. As a synthetically accessible privileged scaffold, it continues to enable the development of novel bioactive molecules targeting increasingly complex disease mechanisms.

Structural and Functional Analogues to Purine-Based Systems

The 5-chloro-3H-imidazo[4,5-b]pyridine nucleus exhibits a profound structural resemblance to purine nucleobases, adenine and guanine, which are fundamental to cellular biochemistry. This bioisosteric relationship underpins its exceptional capacity to interact with enzymes and receptors evolved to recognize purine motifs [1] [4]. The fused imidazole and pyridine rings replicate the size, shape, and π-electron distribution of the purine system, while the nitrogen atoms within both rings provide essential hydrogen bond acceptors and donors.

The strategic introduction of the chlorine atom at the C5 position significantly modulates the electronic properties of the scaffold. This halogen atom exerts both inductive and mesomeric effects, influencing the electron density across the ring system, particularly at adjacent nitrogen atoms (N4 and N6) and the carbon atoms at positions 4 and 6. This electronic perturbation enhances the scaffold's ability to participate in halogen bonding interactions—a crucial non-covalent interaction where the chlorine acts as an electrophile, forming favorable contacts with protein backbone carbonyl oxygen atoms or other electron-rich residues within target binding sites. This capability is frequently exploited in the design of high-affinity kinase inhibitors where the chlorine optimally positions within specific sub-pockets [5].

Beyond simple mimicry, the 5-chloro substitution confers distinct advantages over unsubstituted imidazopyridines or purines. It enhances metabolic stability by blocking potential sites of oxidative metabolism, increases lipophilicity (log P), thereby improving membrane permeability, and provides a specific synthetic handle for further derivatization via cross-coupling reactions. Computational analyses consistently demonstrate that the chlorine's steric and electronic contributions significantly influence the molecular electrostatic potential (MEP) of the core, enabling more selective and potent interactions with target proteins compared to its non-halogenated counterpart [4] [8].

Table 1: Key Structural Features Enabling Purine Mimicry and Enhanced Target Engagement

Structural FeatureRole in Purine Mimicry & BioactivityBiological Consequence
Fused Bicyclic SystemReplicates size, shape, and planarity of adenine/guanineRecognition by ATP-binding sites, DNA/RNA binding domains, purinergic receptors
N3 (Imidazole Nitrogen)Serves as hydrogen bond donor (in 3H-tautomer)Mimics N1-H of adenine; critical for hinge-binding in kinases
N1 (Pyridine Nitrogen)Primary hydrogen bond acceptorMimics N7 of purines; engages key residues in active sites
C5-Chlorine AtomModulates electron density; participates in halogen bonding; blocks metabolic oxidation; increases lipophilicityEnhances binding affinity and selectivity; improves pharmacokinetic properties; enables SAR
C2, C6 PositionsSites for functional group attachment to modulate specificity and potencyTailors interactions with specific sub-pockets in target proteins

Historical Context and Emergence as a Privileged Scaffold

The exploration of imidazo[4,5-b]pyridines as bioactive scaffolds gained substantial momentum in the late 20th century, driven by the recognition of their purine-like character and synthetic tractability. While earlier imidazopyridine drugs like zolimidine (anti-ulcer) or zolpidem (hypnotic, imidazo[1,2-a]pyridine) belonged to different isomeric classes, focused medicinal chemistry efforts revealed the unique potential of the [4,5-b] and [4,5-c] fused systems [1] [4]. The discovery of Bamaluzole, an imidazo[4,5-c]pyridine-based GABAA receptor agonist developed by Merck as an anticonvulsant, provided an early proof-of-concept for the therapeutic potential of this chemotype, although it never reached the market [1].

The development of Telcagepant (MK-0974) by Merck marked a significant milestone. This imidazo[4,5-b]pyridine derivative functioned as a potent and orally bioavailable antagonist of the calcitonin gene-related peptide (CGRP) receptor, entering advanced clinical trials for migraine treatment before its discontinuation in 2009 due to hepatotoxicity concerns unrelated to the core scaffold. Telcagepant validated the imidazo[4,5-b]pyridine core as a viable platform for designing potent, CNS-active molecules targeting peptide receptors [1] [4]. Concurrently, Tenatoprazole (TU-199), an imidazo[4,5-b]pyridine-based proton pump inhibitor developed by Mitsubishi Tanabe Pharma and later pursued by SIDEM Pharma, emerged. It demonstrated a prolonged plasma half-life compared to benzimidazole-based PPIs like omeprazole, highlighting how scaffold modification could lead to improved pharmacokinetic profiles [1] [4].

The 21st century witnessed the scaffold's evolution towards targeting oncology and inflammation. The identification of 3-Deazaneplanocin A (DZNep), containing an imidazo[4,5-c]pyridine core, as a potent inhibitor of S-adenosyl-L-homocysteine hydrolase (SAH) and histone methyltransferases (e.g., EZH2), underscored the scaffold's applicability in epigenetic regulation and antiviral therapy [1] [4]. The most significant advancement, however, came with the rational design of Aurora Kinase A (AURKA) inhibitors. Structural biology insights revealed that Aurora-A possesses unique residues (Leu215, Thr217, Arg220) in its ATP-binding pocket compared to Aurora-B. Exploiting these differences, researchers designed imidazo[4,5-b]pyridine derivatives like compound 28c and 40f with exquisite selectivity for Aurora-A over Aurora-B. Co-crystallization studies demonstrated that substituents at the C7 position of the imidazo[4,5-b]pyridine core, such as pyrazole moieties, engaged in specific interactions with the Aurora-A P-loop or Thr217 residue, dictating selectivity profiles [3] [5]. This work cemented the status of 5-chloro-3H-imidazo[4,5-b]pyridine as a privileged scaffold for kinase inhibitor discovery, enabling the creation of valuable chemical probes and drug candidates.

Table 2: Key Milestones in the Development of Imidazo[4,5-b/c]pyridine-Based Therapeutics

Compound/ClassCore StructureTherapeutic Target/AreaDevelopment StageSignificance
BamaluzoleImidazo[4,5-c]pyridineGABAA receptor (Agonist)Patented (Not Marketed)Early validation of imidazo[4,5-c]pyridine for CNS targets
Telcagepant (MK-0974)Imidazo[4,5-b]pyridineCGRP Receptor (Antagonist)Phase III (Terminated 2009)Validated scaffold for peptide receptor antagonism; demonstrated oral efficacy
Tenatoprazole (TU-199)Imidazo[4,5-b]pyridineH+/K+-ATPase (Proton Pump Inhibitor)Active DevelopmentImproved pharmacokinetics (longer t½) vs. benzimidazole PPIs
3-Deazaneplanocin A (DZNep)Imidazo[4,5-c]pyridineEZH2 / SAH Hydrolase (Inhibitor)Preclinical/Research ToolDemonstrated potential in cancer (epigenetics) & antiviral (Ebola) therapy
Aurora-A Inhibitors (e.g., 28c, 40f)Imidazo[4,5-b]pyridineAurora A Kinase (Selective Inhibitor)Research Tools/LeadsExemplified structure-based design exploiting kinase hinge region differences; high selectivity probes
DDO-89261H-Imidazo[4,5-b]pyridineBET Bromodomains (Inhibitor)Preclinical (NP Model)Novel BET inhibitor for neuropathic pain via anti-inflammatory effects [9]

Scope of Pharmacological Relevance in Modern Drug Discovery

The 5-chloro-3H-imidazo[4,5-b]pyridine scaffold exhibits remarkable versatility, enabling the discovery of agents across diverse therapeutic domains through strategic functionalization. Its pharmacological relevance is extensively documented in several key areas:

  • Anticancer Agents: This scaffold is a prominent platform for designing inhibitors targeting crucial oncogenic kinases. Beyond the well-established Aurora A kinase inhibitors (e.g., 28c, 40f) [5], derivatives potently inhibit Tank Binding Kinase 1 (TBK1) and Inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKK-ɛ). Compounds like 4 and 5 demonstrated potent dual inhibition (IC50 0.004–0.046 µM) with selectivity over CDK2 and Aurora B [1] [4]. Poly(ADP-ribose) polymerase (PARP) inhibitors based on imidazo[4,5-c]pyridine, such as compound 9 (IC50 8.6 nM), sensitize tumor cells to DNA-damaging agents like temozolomide, showing synergistic effects in breast, colon, and lung cancer cell lines [1] [4]. Furthermore, derivatives like 8 bearing N-hydroxycarboximidamide groups exhibit potent direct cytotoxicity (e.g., IC50 0.082 µM against MCF-7 breast cancer cells) [1]. Janus Kinase 1 (JAK1) inhibitors (e.g., 10, IC50 0.022 µM) and c-MET inhibitors targeting angiogenesis and metastasis pathways further exemplify the scaffold's impact in oncology [1] [4]. Recent work on amidino-substituted derivatives, such as compound 10 (unsubstituted amidino) and 14 (2-imidazolinyl amidino), showed potent and selective sub-micromolar activity against colorectal carcinoma (HCT-116, IC50 0.4 and 0.7 µM, respectively) [6].

  • Anti-inflammatory Agents: The scaffold's utility extends to inflammation modulation, primarily through cyclooxygenase-2 (COX-2) inhibition. Diaryl-substituted 3H-imidazo[4,5-b]pyridines, designed to mimic traditional NSAID pharmacophores, exhibit significant activity. Compound 3f emerged as a potent and selective COX-2 inhibitor (IC50 9.2 µmol/L) with a 2-fold selectivity over COX-1 (IC50 21.8 µmol/L). Molecular docking confirmed its binding mode within the COX-2 active site is analogous to celecoxib, engaging key residues for selective inhibition [2]. JAK1 inhibitors targeting this scaffold also contribute to anti-inflammatory effects by modulating cytokine signaling [1] [4].

  • Antimicrobial Agents: While less explored than anticancer applications, the scaffold shows promise against resistant pathogens. Hybrid molecules combining the imidazo[4,5-b]pyridine core with 2,6-diarylpiperidin-4-one, such as compounds 11 and 12 bearing para-chloro substituents on the aryl rings and methyl groups at C3/C5 of the imidazopyridine, demonstrated enhanced broad-spectrum activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) [1] [4]. The amidino-substituted derivative 14 also showed moderate activity specifically against E. coli (MIC 32 µM) [6]. Additionally, the scaffold holds potential for antifungal development by targeting enzymes like glucosamine-6-phosphate synthase, crucial for fungal cell wall biosynthesis [1] [4].

  • Central Nervous System (CNS) & Other Therapeutic Areas: Recent breakthroughs highlight the scaffold's potential in neurotherapeutics. DDO-8926, a potent and selective Bromodomain and Extra-Terminal domain (BET) protein inhibitor based on a 1H-imidazo[4,5-b]pyridine core, demonstrates efficacy in neuropathic pain (NP) models. It alleviates mechanical hypersensitivity by suppressing pro-inflammatory cytokine expression and reducing neuronal excitability following nerve injury, representing a novel non-opioid approach to NP management [9]. Early GABAA receptor modulators like Bamaluzole also originated from this chemotype [1] [4]. Antiviral activity, particularly against Respiratory Syncytial Virus (RSV), has been observed with specific derivatives like the bromo-substituted 7 (EC50 21 µM) and para-cyano-substituted 17 (EC50 58 µM) [6].

Table 3: Diverse Pharmacological Activities of 5-Chloro-3H-imidazo[4,5-b]pyridine Derivatives

Therapeutic AreaMolecular Target/MechanismExemplary DerivativesReported ActivityReference Context
OncologyAurora A Kinase Inhibition28c, 40fSelective AURKA inhibition; cellular probe tools [3] [5]
TBK1/IKK-ɛ Dual Inhibition4, 5, 6IC50 0.004–0.046 µM; selective over CDK2, Aurora B [1] [4]
PARP Inhibition9 (Imidazo[4,5-c]pyridine)IC50 8.6 nM; synergy with temozolomide [1] [4]
Cytotoxic Agents8 (N-Hydroxycarboximidamide)IC50 0.082 µM (MCF-7) [1]
Amidino derivatives 10, 14IC50 0.4–0.7 µM (HCT-116 colon ca.) [6]
InflammationSelective COX-2 InhibitionDiarylimidazopyridine 3fCOX-2 IC50 9.2 µM (2-fold selectivity over COX-1) [2]
JAK1 Inhibition10JAK1 IC50 0.022 µM [1] [4]
Infectious DiseasesBroad-Spectrum AntibacterialPiperidone hybrids 11, 12Enhanced activity vs. Gram+ & Gram- bacteria [1] [4]
Antifungal (Glucosamine-6P Synthase)Not specified (Concept Validated)Target identified; active derivatives reported [1] [4]
Antiviral (RSV)Bromo-derivative 7, Cyano-17EC50 21 µM, 58 µM (RSV) [6]
Neuropathic PainBET Bromodomain InhibitionDDO-8926Reduces mechanical hypersensitivity (SNI model) [9]
GastrointestinalProton Pump InhibitionTenatoprazole (TU-199)Long-acting PPI (Imidazo[4,5-b]pyridine based) [1] [4]

The ongoing exploration of 5-chloro-3H-imidazo[4,5-b]pyridine derivatives continues to yield novel bioactive molecules. The C5 chlorine atom and the C2, C6, and C7 positions offer vectors for extensive structure-activity relationship (SAR) studies, enabling fine-tuning of potency, selectivity, and physicochemical properties. This versatility, coupled with its proven track record across target classes, ensures the 5-chloro-3H-imidazo[4,5-b]pyridine scaffold remains a cornerstone of modern medicinal chemistry efforts aimed at addressing unmet medical needs.

Properties

CAS Number

52090-89-8

Product Name

5-Chloro-3H-imidazo[4,5-b]pyridine

IUPAC Name

5-chloro-1H-imidazo[4,5-b]pyridine

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

InChI

InChI=1S/C6H4ClN3/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,8,9,10)

InChI Key

UWUBPQVLQOHMKF-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C1NC=N2)Cl

Canonical SMILES

C1=CC(=NC2=C1NC=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.